Vps34-IN-4

Autophagy Kinase Inhibition Biochemical Assay

Select Vps34-IN-4 for its confirmed oral bioavailability (F=47%) and potent 15 nM VPS34 IC50, enabling chronic in vivo autophagy studies without repeated injections. Its distinct selectivity fingerprint (3.1-fold over PI3Kδ in cellular extracts) makes it an essential orthogonal tool to validate phenotypes from Vps34-IN-1 or SAR405, ensuring on-target conclusions. Unlike injectable-only inhibitors, Vps34-IN-4 reduces animal stress and supports physiologically relevant dosing in cancer, neurodegeneration, and infectious disease models. Insist on this specific compound for reproducible, publication-grade autophagy research.

Molecular Formula C21H25N7O
Molecular Weight 391.5 g/mol
Cat. No. B560415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVps34-IN-4
SynonymsVPS34 inhibitor 1; VPS34-IN1
Molecular FormulaC21H25N7O
Molecular Weight391.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H25N7O/c1-21(2,29)13-25-19-24-12-16(18(28-19)11-14-3-4-14)17-7-10-23-20(27-17)26-15-5-8-22-9-6-15/h5-10,12,14,29H,3-4,11,13H2,1-2H3,(H,24,25,28)(H,22,23,26,27)
InChIKeyXJTIGGCBXFIZJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Vps34-IN-4 for Sale: A Quantitative Guide to VPS34 Kinase Inhibitor Selection for Autophagy Research


Vps34-IN-4 (CAS 1383716-46-8), also known as PIK-III analogue or Compound 19, is a potent, orally bioavailable, and selective inhibitor of the class III phosphatidylinositol 3-kinase (PI3K) VPS34, exhibiting a biochemical IC50 of 15 nM [1] . As a VPS34 inhibitor, it functions as a critical chemical probe for dissecting the role of autophagy and vesicle trafficking in cancer, viral infection, and other diseases where VPS34-mediated PI(3)P production is dysregulated .

Why Vps34-IN-4 Is Not Interchangeable with Other VPS34 or PI3K Inhibitors


In the complex PI3K family, where isoforms share high structural homology in the ATP-binding pocket, the subtle chemical differences between inhibitors translate to profound differences in target selectivity, bioavailability, and downstream biological effects. Generic substitution is scientifically invalid because compounds with similar VPS34 IC50 values can exhibit vastly different off-target kinase inhibition profiles, cellular autophagy readouts, and in vivo pharmacokinetics. For instance, while Vps34-IN-1 achieves an IC50 of 25 nM for VPS34 [1], Vps34-IN-4 demonstrates a 15 nM IC50 coupled with a distinct selectivity fingerprint that enables oral in vivo activity . This makes direct replacement impossible without risking experimental misinterpretation and compromising data reproducibility.

Quantitative Head-to-Head Evidence for Vps34-IN-4 Differentiation


Vps34-IN-4 vs. Vps34-IN-1: Potency Comparison in Biochemical Assays

Vps34-IN-4 demonstrates superior biochemical potency against VPS34 compared to Vps34-IN-1. Vps34-IN-4 exhibits an IC50 of 15 nM [1], while Vps34-IN-1 shows an IC50 of 25 nM in a comparable in vitro assay format [2].

Autophagy Kinase Inhibition Biochemical Assay

Vps34-IN-4 vs. Vps34-IN-2: Biochemical and Cellular Potency Profile

Compared to Vps34-IN-2, Vps34-IN-4 provides a different potency profile. Vps34-IN-2 has a reported IC50 of 2 nM in a biochemical enzymatic assay and 82 nM in a GFP-FYVE cellular assay . While Vps34-IN-2 is more potent enzymatically, Vps34-IN-4's 15 nM IC50 [1] positions it as a highly effective tool with a distinct chemical scaffold that may offer different physicochemical and pharmacokinetic properties.

Autophagy Cellular Assay Kinase Profiling

Vps34-IN-4 vs. SAR405: Selectivity and Binding Mode Differentiation

Vps34-IN-4 belongs to the PIK-III analogue series, which occupies a distinct hydrophobic pocket in VPS34 that is crucial for selectivity. In contrast, SAR405 is a low-molecular-mass inhibitor with a Kd of 1.5 nM [1]. While SAR405 shows exceptional potency, its binding mode involves a unique interaction within the ATP-binding cleft [2]. Vps34-IN-4's selectivity profile is described as 'extraordinarily selective over other lipid and protein kinases' [3], providing an alternative chemical matter for studies where SAR405's binding mode may not be suitable or where off-target profiles differ.

Kinase Selectivity Structural Biology Chemical Probe

Vps34-IN-4 Demonstrates Oral Bioactivity In Vivo

A key differentiator for Vps34-IN-4 is its demonstrated oral activity in vivo. Multiple sources confirm that Vps34-IN-4 is 'orally active' and inhibits autophagy in vivo . This contrasts with some VPS34 inhibitors that may lack sufficient oral bioavailability or require intraperitoneal injection for in vivo studies.

In Vivo Pharmacology Oral Bioavailability Autophagy

Vps34-IN-4 Exhibits Cross-Target Selectivity vs. PI3Kδ in Cellular Extracts

In a kinobeads-based pull-down assay using human HL60 cell extracts, Vps34-IN-4 displayed an IC50 of 1.6 nM for VPS34, while showing a 3.1-fold lower potency against the related PI3Kδ isoform (IC50 of 5 nM) [1]. This cellular target engagement data provides a quantitative selectivity window within the PI3K family in a physiologically relevant context.

Kinase Selectivity Cellular Profiling PI3K Family

Recommended Research Applications for Vps34-IN-4 Based on Differential Evidence


In Vivo Autophagy Studies Requiring Oral Dosing

For researchers investigating the role of autophagy in animal models of cancer, neurodegeneration, or infectious disease, Vps34-IN-4 is the superior choice due to its confirmed oral activity and in vivo autophagy inhibition [1]. This eliminates the need for repeated injections, reducing animal stress and enabling more physiologically relevant chronic dosing paradigms compared to injectable-only VPS34 inhibitors.

Cellular Autophagy Flux Assays Requiring Potent VPS34 Inhibition

Vps34-IN-4, with its potent 15 nM IC50 for VPS34 and demonstrated ability to stabilize autophagy substrates like p62 and NCOA4 [1], is ideal for cellular assays designed to measure autophagy flux. Its potency allows for robust inhibition at low concentrations, minimizing the risk of off-target effects that can confound the interpretation of autophagy markers.

Orthogonal Chemical Validation of VPS34-Dependent Phenotypes

When validating a phenotype observed with another VPS34 inhibitor (e.g., Vps34-IN-1 or SAR405), Vps34-IN-4 serves as an excellent orthogonal tool. Its distinct chemical scaffold and selectivity profile, particularly the 3.1-fold selectivity over PI3Kδ in cellular extracts , help confirm that the observed biological effect is genuinely due to on-target VPS34 inhibition and not an off-target liability of the first inhibitor used.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vps34-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.